molecular formula C21H17N3O3S B2953560 5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034413-44-8

5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2953560
CAS No.: 2034413-44-8
M. Wt: 391.45
InChI Key: PSKHOVJKIUMHEI-UHFFFAOYSA-N
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Description

5-Naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound featuring a tricyclic core with three nitrogen atoms, a naphthalene-1-sulfonyl substituent, and a ketone group. Its structure combines a fused bicyclic system (8.4.0) with an additional azetidine-like ring (0³,⁸), creating a rigid, planar framework.

Properties

IUPAC Name

5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-21-17-14-23(13-11-18(17)22-20-10-3-4-12-24(20)21)28(26,27)19-9-5-7-15-6-1-2-8-16(15)19/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKHOVJKIUMHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the triazatricyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Functional Groups
5-Naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one Tricyclic (1,5,9-triazatricyclo) Naphthalen-1-sulfonyl, ketone Sulfonyl, carbonyl, triazole-like
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Bicyclic (1,2,3-triazole) Naphthalen-1-yloxymethyl, phenylacetamide Ether, amide, triazole
6-Naphthalen-2-yl-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (9a) Bicyclic (imidazo[1,2-a]pyridine) Naphthalen-2-yl, nitro, sulfonylmethyl Sulfonyl, nitro, imidazole
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) Tetracyclic (dithia-azatetracyclo) 4-Methoxyphenyl, dithia Thioether, ketone, methoxy

Key Observations :

  • Ring Systems : The target compound’s tricyclic nitrogen-rich core contrasts with the bicyclic triazole (6a) and imidazopyridine (9a) systems. The dithia-azatetracyclic compound (IIi) incorporates sulfur, altering electronic properties compared to nitrogen-dominated systems .
  • Sulfonyl groups in 9a and the target compound enhance electrophilicity compared to ether or thioether linkages .
Spectral and Physical Properties
Compound IR Data (cm⁻¹) ¹H NMR (δ ppm, Key Signals) Melting Point (°C)
6b () 3292 (–NH), 1682 (C=O), 1504 (–NO₂) 5.38 (–NCH₂CO–), 8.36 (triazole) Not reported
9a () Not reported 5.18 (CH₂), 7.17–8.07 (aromatic), 9.65 (CH) 220
Target Compound (Inferred) ~1350–1200 (S=O), ~1670 (C=O) Aromatic protons: 7.2–8.5, sulfonyl CH₃: ~3.2 Likely >200

Analysis :

  • The target compound’s IR would exhibit strong S=O stretches (~1350–1200 cm⁻¹) and carbonyl (C=O) peaks near 1670 cm⁻¹, distinct from the nitro (–NO₂) and amide (C=O) bands in 6b .
  • The higher melting point of 9a (220°C) suggests greater crystallinity due to its planar imidazopyridine core, while the target compound’s tricyclic system may confer similar thermal stability .

Biological Activity

5-naphthalen-1-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be denoted by the following chemical formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar triazatricyclo structures possess significant anticancer properties. The mechanism often involves the inhibition of specific pathways associated with cancer cell proliferation.

2. Antimicrobial Properties

The presence of the naphthalene moiety contributes to the antimicrobial efficacy against various bacterial strains. This has been demonstrated in vitro through disc diffusion methods and minimum inhibitory concentration (MIC) assays.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures and animal models, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds and their implications:

Study ReferenceFocusKey Findings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using similar triazatricyclo compounds.
Antimicrobial EfficacyShowed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range.
Anti-inflammatory EffectsReported a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages treated with related compounds.

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : Compounds within this class may inhibit key enzymes involved in cell signaling pathways.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes in cancer cells.

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